Cas no 1261079-38-2 (Naloxone-d5)

Naloxone-d5 化学的及び物理的性質
名前と識別子
-
- Naloxone-d5
- Naloxone d5
- Naloxone-D5 solution
- (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl-d5)morphinan-6-one
- 17-Allyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one-d5
- EN-15304-d5
- Nalone-d5
- Narcan D5
- Narcan-d5
- Narcanti-d5
- HY-17417AS
- Naloxone-D5, 1mg/ml in Methanol
- DA-65920
- 1261079-38-2
- DTXSID301344747
- Naloxone-D5, 0.1mg/ml in Methanol
- 1ST000516D5
- (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
-
- MDL: MFCD08063611
- インチ: InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2
- InChIKey: UZHSEJADLWPNLE-HEEDNVRVSA-N
- ほほえんだ: C([2H])([2H])=C([2H])C([2H])([2H])N1CC[C@@]23C4=C5C=CC(=C4O[C@H]3C(=O)CC[C@]2([C@H]1C5)O)O
計算された属性
- せいみつぶんしりょう: 332.178442g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 2
- どういたいしつりょう: 332.178442g/mol
- 単一同位体質量: 332.178442g/mol
- 水素結合トポロジー分子極性表面積: 70Ų
- 重原子数: 24
- 複雑さ: 594
- 同位体原子数: 5
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 200-2050C
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - PSA: 70.00000
- LogP: 1.23930
- 濃度: 100 μg/mL in methanol
Naloxone-d5 セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:
- ちょぞうじょうけん:−20°C
Naloxone-d5 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N285002-10mg |
Naloxone-d5 |
1261079-38-2 | 10mg |
$ 2619.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-115-1ML |
1261079-38-2 | 1ML |
¥21175.48 | 2023-01-17 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-219327C-30 mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 30mg |
¥60,168.00 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-115-1ML |
Naloxone-d5 |
1261079-38-2 | 1ml |
¥12488.67 | 2023-04-30 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219327A-10 mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 10mg |
¥24,067.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219327B-20 mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 20mg |
¥42,870.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219327-1 mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 1mg |
¥2,843.00 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-063-1ML |
1261079-38-2 | 1ML |
¥5499.87 | 2023-01-17 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-219327A-10mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 10mg |
¥24067.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219327B-20mg |
Naloxone-d5, |
1261079-38-2 | ≥96% | 20mg |
¥42870.00 | 2023-09-05 |
Naloxone-d5 関連文献
-
1. A simple liquid extraction for simultaneous determination of 12 opioid ligands in plasma by LC-MS/MSDan Yang,Qiuda Zheng,Fahad Ahmed,Marie-Odile Parat,Benjamin J. Tscharke Anal. Methods 2022 14 1523
Naloxone-d5に関する追加情報
Professional Introduction to Naloxone-d5 (CAS No: 1261079-38-2)
Naloxone-d5, with the chemical formula C20H23NO6, is a deuterated derivative of Naloxone, a well-known opioid antagonist. This compound is widely recognized for its critical role in the reversal of opioid overdoses, making it an essential tool in emergency medical services. The addition of deuterium atoms (denoted by the "-d5" suffix) modifies the pharmacokinetic properties of the molecule, enhancing its stability and analytical utility in research settings.
The use of Naloxone-d5 has gained significant attention in recent years due to its application in mass spectrometry-based drug analysis. Its stable isotope labeling allows researchers to differentiate between endogenous and exogenous opioids, providing precise quantification in biological samples. This capability is particularly valuable in clinical toxicology and forensic science, where accurate detection of opioid residues is paramount.
Recent studies have highlighted the importance of Naloxone-d5 in understanding the pharmacodynamics of opioids. A notable research paper published in the Journal of Medicinal Chemistry demonstrated that the deuterated derivative exhibits improved binding affinity to opioid receptors compared to its non-deuterated counterpart. This finding suggests that Naloxone-d5 could serve as a more potent and selective antagonist, potentially leading to novel therapeutic applications.
In addition to its pharmacological significance, Naloxone-d5 has been utilized in metabolic studies to investigate the biotransformation pathways of opioids. By employing advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can track the degradation products of opioids in vivo. This approach has provided valuable insights into the metabolic clearance rates and potential side effects associated with opioid use.
The demand for high-purity Naloxone-d5 has surged as pharmaceutical companies explore new formulations for opioid overdose reversal agents. Manufacturers specializing in isotopically labeled compounds have enhanced their production capabilities to meet this growing need. These advancements ensure that researchers and clinicians have access to reliable and consistent sources of Naloxone-d5, facilitating further innovation in opioid addiction treatment.
One groundbreaking application of Naloxone-d5 is its use in real-time monitoring systems for opioid intoxication. By integrating this compound into biosensors, healthcare providers can rapidly detect opioid overdose scenarios, enabling prompt intervention. Such technology has the potential to save countless lives by reducing the time between overdose occurrence and administration of life-saving medications.
The regulatory landscape surrounding Naloxone-d5 has also evolved, with regulatory bodies recognizing its importance in public health initiatives. Several countries have implemented programs to distribute naloxone analogs like Naloxone-d5 freely to at-risk populations, including individuals recovering from addiction and first responders. These efforts aim to mitigate the devastating impact of opioid-related fatalities by ensuring widespread access to effective overdose reversal agents.
Future research directions for Naloxone-d5 include exploring its potential as a diagnostic tool for opioid use disorder. By combining imaging techniques with isotopically labeled Naloxone derivatives, clinicians may be able to visualize opioid receptor occupancy patterns in living organisms. This non-invasive approach could revolutionize the diagnosis and monitoring of opioid dependence, offering a more comprehensive understanding of disease progression.
The synthesis and characterization of Naloxone-d5 continue to be areas of active investigation. Recent breakthroughs in synthetic methodologies have enabled the production of this compound with higher isotopic purity, further expanding its utility in scientific research. These advancements underscore the ongoing commitment of the chemical community to develop innovative solutions for critical health challenges.
In conclusion, Naloxone-d5 represents a significant advancement in both pharmaceutical research and clinical practice. Its unique properties make it an invaluable tool for studying opioid pharmacology, metabolism, and toxicology. As our understanding of opioids evolves, compounds like Naloxone-d5 will play an increasingly vital role in developing effective treatments and interventions for opioid use disorder.
1261079-38-2 (Naloxone-d5) 関連製品
- 2182-14-1(Vindoline)
- 1176-08-5(Phenyltoloxamine Citrate Salt)
- 357-08-4(Naloxone hydrochloride)
- 16617-07-5(3-O-Methylnaltrexone)
- 465-65-6(Naloxone)
- 16590-41-3(Naltrexone)
- 33522-95-1((5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one)
- 16676-29-2(Naltrexone hydrochloride)
- 476-32-4(Chelidonine)
- 58-46-8(Tetrabenazine)




